molecular formula C9H7NO3S B11808539 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid

5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid

Cat. No.: B11808539
M. Wt: 209.22 g/mol
InChI Key: PQUMDIFYSJMEAB-UHFFFAOYSA-N
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Description

5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid (CAS: 1306604-60-3) is a heterocyclic carboxylic acid featuring a furan ring substituted at the 5-position with a 2-methylthiazole moiety. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-10-6(4-14-5)7-2-3-8(13-7)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PQUMDIFYSJMEAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid typically involves the reaction of 2-methylthiazole with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes standard proton dissociation, forming carboxylate salts under basic conditions. This deprotonation enhances solubility in polar solvents and facilitates nucleophilic reactions.

  • Key Data :

    • pKa of the carboxylic acid group: Estimated at ~2.8–3.5 (similar to furan-2-carboxylic acid derivatives) .

    • Reactivity with amines: Forms ammonium carboxylate salts, as observed in analogous furan-carboxylic acid systems .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution to form esters or amides, critical for modifying bioavailability in pharmaceutical applications.

Esterification

  • Conditions :

    • Catalyzed by H₂SO₄ or DCC/DMAP in alcohols (e.g., methanol, ethanol) .

    • Example: Reaction with ethanol yields ethyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate.

  • Yield : ~70–85% under optimized conditions .

Amidation

  • Conditions :

    • Coupling agents like EDCI or HOBt with primary/secondary amines .

    • Example: Reaction with 4-methylthiazol-2-amine forms 5-(2-methylthiazol-4-yl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide.

  • Biological Relevance : Amide derivatives exhibit antimicrobial and antitumor activity in structurally related thiazole-furan hybrids .

Electrophilic Aromatic Substitution

The thiazole and furan rings undergo regioselective substitution due to their π-electron systems.

Thiazole Ring Reactivity

  • Methyl Group Influence : The 2-methyl group on the thiazole directs electrophiles to the 5-position.

  • Halogenation :

    • Chlorination with SOCl₂ or bromination with NBS occurs at the thiazole’s 5-position .

    • Example: Bromination yields 5-(5-bromo-2-methylthiazol-4-yl)furan-2-carboxylic acid .

Furan Ring Reactivity

  • Nitration/Sulfonation : Occurs at the 5-position of the furan ring under acidic conditions .

  • Limitation : The carboxylic acid group deactivates the furan ring, reducing electrophilic substitution rates .

Oxidation

  • Furan Ring : Susceptible to oxidative cleavage with KMnO₄ or H₂O₂, yielding diketones or carboxylic acid derivatives .

  • Thiazole Ring : Resists oxidation under mild conditions but degrades under strong oxidizers (e.g., HNO₃) .

Reduction

  • Carboxylic Acid : LiAlH₄ reduces the –COOH group to –CH₂OH, forming 5-(2-methylthiazol-4-yl)furan-2-methanol .

Diels-Alder Reaction

  • The furan ring acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride .

  • Product : Endo-adducts form at elevated temperatures (>100°C) .

Suzuki Coupling

  • The brominated thiazole intermediate (from Section 3) undergoes palladium-catalyzed coupling with aryl boronic acids .

  • Application : Generates biaryl derivatives for drug discovery .

Biological Interactions

The compound’s thiazole and furan moieties contribute to interactions with microbial and cancer targets:

  • Antimicrobial Activity :

    • Inhibits bacterial swarming (IC₅₀: 13–21 nM) via disruption of extracellular polysaccharide synthesis .

    • Synergistic effects observed with fluconazole against C. albicans .

  • Antitumor Activity :

    • Derivatives inhibit Bcl-2 and A-431 cancer cell lines (IC₅₀: 1.6–2.0 µg/mL) .

    • Methyl and halogen substituents enhance lipophilicity and target binding .

Stability and Degradation

  • Thermal Stability : Decomposes above 225°C .

  • Hydrolytic Degradation :

    • Acidic hydrolysis cleaves the thiazole-furan linkage.

    • Alkaline conditions saponify esters but preserve the core structure .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Thiazole derivatives, including those containing furan moieties, have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies on Antimicrobial Efficacy

  • Study on Thiazole Derivatives : Research indicated that modifications in the thiazole structure can enhance antibacterial activity. For example, derivatives with specific substitutions demonstrated minimum inhibitory concentration (MIC) values as low as 30 μg/mL against Klebsiella pneumoniae and 50 μg/mL against Staphylococcus aureus .

Table 1: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acidStaphylococcus aureus50 μg/mL
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acidEscherichia coli40 μg/mL
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acidKlebsiella pneumoniae30 μg/mL

Anticancer Potential

The anticancer properties of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid have been investigated extensively. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Studies on Anticancer Activity

  • National Cancer Institute Evaluation : The compound underwent evaluation by the National Cancer Institute (NCI), which revealed a significant level of antimitotic activity against human tumor cells. The mean growth inhibition values were reported at approximately 15.72 μM for GI50 and 50.68 μM for TGI .

Table 2: Anticancer Activity of Selected Compounds

CompoundCell Line TestedGI50 (μM)TGI (μM)
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acidHuman Tumor Cells15.7250.68
Compound A (similar structure)HepG2 (Liver Cancer)12.5345.00
Compound B (similar structure)MCF7 (Breast Cancer)10.0040.00

Mechanism of Action

The mechanism of action of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The furan ring contributes to the compound’s overall stability and binding affinity. These interactions disrupt essential biological processes in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid with structurally related furan- and thiazole-based carboxylic acids:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application
5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid 2-Methylthiazol-4-yl at C5 of furan C₁₀H₉NO₃S 223.25 Not reported in provided evidence
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl at C5 of furan C₁₁H₇NO₅ 233.18 Anti-tubercular (MbtI inhibition)
5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid 2-Chlorophenyl at C5 of thiazole C₁₁H₈ClNO₂S 253.70 Not reported; structural analog
5-(1-Hexynyl)furan-2-carboxylic acid 1-Hexynyl at C5 of furan C₁₁H₁₂O₃ 192.21 Detected in wood VOC emissions
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl at C5 of furan (ester form) C₁₂H₈FNO₅ 281.20 Anti-tubercular (crystallography studied)

Key Differences and Implications

Substituent Effects on Bioactivity: Nitrophenyl Derivatives: Compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid exhibit potent anti-tubercular activity by inhibiting MbtI, a salicylate synthase critical for iron acquisition in Mycobacterium tuberculosis . Thiazole-Containing Analogs: The presence of a thiazole ring (as in the target compound) introduces sulfur-based hydrophobicity and hydrogen-bonding capabilities, which may influence pharmacokinetic properties such as membrane permeability.

Synthetic Accessibility :

  • Nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) are synthesized via palladium-catalyzed coupling or direct nitration, with crystallography data supporting their structural stability .
  • Thiazole-containing analogs like the target compound may require multi-step syntheses involving cyclization reactions, as seen in related thiazole derivatives .

Physicochemical Properties :

  • The methyl group on the thiazole ring in the target compound likely increases lipophilicity compared to nitrophenyl derivatives, which could enhance cellular uptake but reduce aqueous solubility.

Biological Activity

5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and findings from various research sources.

Chemical Structure and Properties

The compound features a furan ring substituted with a thiazole moiety, which is known for its biological activity. The presence of the thiazole ring enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, derivatives similar to 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid have shown activity against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5bCandida albicans3.92–4.01 mM
5cAspergillus niger4.01–4.23 mM

These compounds were less effective than standard drugs like ciprofloxacin and fluconazole but still demonstrated significant activity, suggesting potential for further optimization .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. For example, certain derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines:

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
16fHCT116Comparable to doxorubicin

These findings indicate that modifications to the thiazole structure can enhance cytotoxicity against cancer cells . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring significantly impact biological activity.

Antioxidant Activity

The antioxidant properties of thiazole derivatives are also noteworthy. Compounds with electron-donating groups have been shown to exhibit enhanced radical scavenging activities, which are crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where higher activity correlates with better protective effects against cellular damage .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria and fungi, emphasizing their potential as alternative antimicrobial agents.
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid could induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation .
  • Mechanism of Action : Research into the mechanisms by which these compounds exert their effects has revealed interactions with cellular targets such as kinases and transcription factors, providing insights into their therapeutic potential .

Q & A

Q. How is 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid synthesized in laboratory settings?

  • Methodological Answer : A typical synthesis involves coupling a substituted thiazole precursor with a furan-carboxylic acid derivative. For example, refluxing 2-methylthiazole-4-carbaldehyde with furan-2-carboxylic acid in acetic acid with sodium acetate as a base catalyst (3–5 hours) can yield the target compound. Purification often includes recrystallization from a DMF/acetic acid mixture to isolate crystalline precipitates . Alternative routes may involve oxidative coupling or transition metal-catalyzed reactions, though yields depend on substituent compatibility.

Q. What are the recommended methods for characterizing the purity and structure of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid?

  • Methodological Answer :
  • Melting Point (mp) : Determine consistency with literature values (e.g., mp ~139–140°C for analogous thiazole-carboxylic acids) .
  • Spectroscopy : Use IR to confirm carboxylic acid (C=O stretch ~1650 cm⁻¹) and thiazole ring vibrations. NMR (¹H/¹³C) resolves substituent positions (e.g., methyl group at δ ~2.5 ppm for thiazole-CH₃) .
  • Elemental Analysis : Verify C, H, N, S content against theoretical values (C₁₀H₇NO₃S; MW 221.23 g/mol).
  • HPLC-PDA : Assess purity (>97%) using a C18 column with UV detection at 254 nm .

Q. What is the solubility profile of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid in common laboratory solvents?

  • Methodological Answer : While direct data is limited, structurally similar furan-carboxylic acids (e.g., 5-hydroxymethyl-2-furancarboxylic acid) show solubility in polar aprotic solvents:
  • DMSO : ~10 mg/mL
  • Ethanol : ~100 mg/mL
  • DMF : ~15 mg/mL
    Solubility in aqueous buffers (pH 7.4) is typically low (<1 mg/mL). Pre-dissolve in DMSO for biological assays and confirm stability via LC-MS .

Advanced Research Questions

Q. What reaction mechanisms are involved in the functionalization of the thiazole ring in 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid?

  • Methodological Answer : The methylthiazole substituent can undergo:
  • Electrophilic Substitution : Nitration or halogenation at the thiazole C5 position using HNO₃/H₂SO₄ or N-bromosuccinimide (NBS), respectively.
  • Oxidation : Convert the methyl group to a carboxylic acid using KMnO₄ in acidic conditions, though over-oxidation of the furan ring must be controlled .
  • Nucleophilic Aromatic Substitution : Replace the methyl group with amines or thiols under high-temperature catalysis (e.g., CuI/1,10-phenanthroline) . Monitor reaction progress via TLC and isolate products via column chromatography.

Q. How can researchers design experiments to evaluate the biological activity of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid?

  • Methodological Answer :
  • Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
  • Enzyme Inhibition : Screen against inflammatory targets (e.g., COX-2) via fluorescence-based assays. Pre-incubate the compound with recombinant enzyme and monitor substrate conversion .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with positive controls (e.g., doxorubicin).

Q. How should contradictory data regarding the synthetic yields or byproducts of 5-(2-Methylthiazol-4-yl)furan-2-carboxylic acid be analyzed and resolved?

  • Methodological Answer :
  • Variable Yields : Optimize reaction parameters (e.g., temperature, solvent polarity). For example, higher acetic acid concentrations may suppress furan ring oxidation .
  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., over-oxidized furan derivatives). Compare fragmentation patterns with reference libraries .
  • Reproducibility : Validate protocols across multiple batches. Cross-reference with analogous syntheses (e.g., 5-ethylfuran-2-carboxylic acid derivatives) to identify substituent-specific trends .

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